12H-Quino(2,1-b)quinazoline-5-carboxamide, N-(1,1-dimethylethyl)-12-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12H-Quino(2,1-b)quinazoline-5-carboxamide, N-(1,1-dimethylethyl)-12-oxo-: is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core fused with a quinoline ring and a carboxamide group. The presence of the N-(1,1-dimethylethyl) and 12-oxo groups further enhances its chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12H-Quino(2,1-b)quinazoline-5-carboxamide, N-(1,1-dimethylethyl)-12-oxo- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide under acidic conditions.
Fusion with Quinoline Ring: The quinazoline core is then fused with a quinoline ring through a Friedländer synthesis, which involves the reaction of 2-aminobenzophenone with an aldehyde.
Introduction of Carboxamide Group: The carboxamide group is introduced by reacting the fused ring system with an appropriate amine under dehydrating conditions.
Addition of N-(1,1-dimethylethyl) Group: The N-(1,1-dimethylethyl) group is added through an alkylation reaction using tert-butyl bromide.
Oxidation to Form 12-oxo Group: The final step involves the oxidation of the compound to introduce the 12-oxo group, typically using an oxidizing agent like potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 12-oxo group, to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to convert the 12-oxo group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions, especially at the carboxamide group, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Hydroxylated derivatives.
Substitution: Compounds with various substituted functional groups at the carboxamide position.
Scientific Research Applications
12H-Quino(2,1-b)quinazoline-5-carboxamide, N-(1,1-dimethylethyl)-12-oxo- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the quinazoline and quinoline rings allows it to bind to these targets, potentially inhibiting their activity. The carboxamide and 12-oxo groups may also play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A simpler compound with a similar core structure but lacking the fused quinoline ring and additional functional groups.
Quinoline: Another simpler compound with a single ring structure.
Carboxamide Derivatives: Compounds with similar carboxamide groups but different ring systems.
Uniqueness
12H-Quino(2,1-b)quinazoline-5-carboxamide, N-(1,1-dimethylethyl)-12-oxo- is unique due to its complex fused ring system and the presence of multiple functional groups
Properties
CAS No. |
137522-67-9 |
---|---|
Molecular Formula |
C21H19N3O2 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-tert-butyl-12-oxoquinolino[2,1-b]quinazoline-5-carboxamide |
InChI |
InChI=1S/C21H19N3O2/c1-21(2,3)23-19(25)15-12-18-22-16-10-6-4-9-14(16)20(26)24(18)17-11-7-5-8-13(15)17/h4-12H,1-3H3,(H,23,25) |
InChI Key |
QEMQZYULTBPHRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C41 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.